4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium
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Overview
Description
4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two pyridinium rings connected by a benzyl group, with each pyridinium ring bearing an aminocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium typically involves the reaction of pyridine derivatives with benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-malarial and anti-cholinesterase inhibitor.
Industry: Utilized in the development of materials science, particularly in the creation of pyridinium ionic liquids and ylides
Mechanism of Action
The mechanism of action of 4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium salts and β-aminocarbonyl compounds, such as:
- 4-(Aminocarbonyl)-1-methylpyridinium
- 4-(Aminocarbonyl)-1-benzylpyridinium
- 4-(Aminocarbonyl)-1-phenylpyridinium .
Uniqueness
What sets 4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium apart is its unique structure, which allows for a wide range of chemical reactions and applications. The presence of two aminocarbonyl groups and the benzyl linkage between the pyridinium rings contribute to its versatility and potential in various scientific fields .
Properties
Molecular Formula |
C20H20N4O2+2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[[2-[(4-carbamoylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c21-19(25)15-5-9-23(10-6-15)13-17-3-1-2-4-18(17)14-24-11-7-16(8-12-24)20(22)26/h1-12H,13-14H2,(H2-2,21,22,25,26)/p+2 |
InChI Key |
AYRZCHHSUMNJBQ-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C(=O)N)C[N+]3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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